molecular formula C22H25N3O3 B2526094 N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide CAS No. 898466-36-9

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide

Cat. No. B2526094
CAS RN: 898466-36-9
M. Wt: 379.46
InChI Key: WIXCBYXSYQCYGD-UHFFFAOYSA-N
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Description

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide, commonly known as ATMQ, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. ATMQ is a derivative of tetrahydroquinoline and oxalamide, and it has been synthesized using various methods.

Scientific Research Applications

Antibiotic and Antimicrobial Applications

Tetrahydroquinoline derivatives, such as those studied by Asolkar et al. (2004), exhibit significant biological activity against bacteria and fungi. The discovery of new natural products like helquinoline highlights the potential of tetrahydroquinoline compounds in the development of new antibiotics and antimicrobial agents (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).

Antiplasmodial and Antiviral Research

Mizuta et al. (2023) reported on the structural functionalization of tetrahydroquinoline derivatives, leading to compounds with potent anti-malarial and anti-viral effects. This suggests the role of tetrahydroquinoline derivatives in drug discovery efforts targeting infectious diseases like malaria and viral infections (Mizuta et al., 2023).

Neuropharmacology and Brain Imaging

Tetrahydroquinoline derivatives have also been explored for their neuropharmacological properties. For instance, Gao et al. (2006) focused on the synthesis of carbon-11 and fluorine-18 labeled tetrahydroisoquinoline derivatives as potential positron emission tomography (PET) ligands for imaging brain diseases. This highlights the application of tetrahydroquinoline compounds in neuroimaging and the study of neurological conditions (Gao, Kong, Clearfield, & Zheng, 2006).

AMPA Receptor Antagonism

Tetrahydroquinoline derivatives have been identified as potential noncompetitive AMPA receptor antagonists, offering insights into novel therapeutic strategies for conditions such as epilepsy. Gitto et al. (2003) synthesized N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, demonstrating significant anticonvulsant properties and highlighting the potential of these compounds in modulating AMPA receptor activity (Gitto et al., 2003).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-13-10-14(2)20(15(3)11-13)24-22(28)21(27)23-18-8-7-17-6-5-9-25(16(4)26)19(17)12-18/h7-8,10-12H,5-6,9H2,1-4H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXCBYXSYQCYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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